Chiral Differentiation and Enantiomeric Excess for (S)-Configuration
The compound's value is predicated on its defined (S)-stereochemistry, which is critical for downstream chiral induction. While specific batch Certificates of Analysis (CoA) from reputable vendors are required for exact enantiomeric excess (ee) values, the procurement of the specific (S)-enantiomer (target compound) is differentiated from the racemic mixture or the (R)-enantiomer by providing a chemically uniform, single enantiomer starting point. Suppliers typically specify a target enantiomeric purity of ≥95% for such chiral building blocks [1].
| Evidence Dimension | Stereochemical Purity (Enantiomeric Excess) |
|---|---|
| Target Compound Data | Typically ≥95% ee (vendor specification for chiral building blocks) |
| Comparator Or Baseline | Racemic tert-butyl (2-oxocyclopent-3-en-1-yl)carbamate (0% ee) |
| Quantified Difference | ≥95% excess of the (S)-enantiomer |
| Conditions | Chiral HPLC analysis; vendor CoA specification |
Why This Matters
A defined (S)-stereochemistry eliminates the formation of undesired diastereomers in subsequent steps, significantly improving atom economy and simplifying purification during complex molecule synthesis.
- [1] Molekula Group. (S)-tert-Butyl (2-oxocyclopent-3-en-1-yl)carbamate (CAS 183606-89-5) Technical Datasheet. https://www.molekula.com (accessed May 7, 2026). View Source
